The synthesis and study of 2,3-dihydrobenzo[b]oxepine have garnered interest due to its potential therapeutic applications and its role as a precursor in organic synthesis. Its classification as a dihydrooxepine places it within a broader category of compounds known for diverse biological activities, including anti-cancer and anti-inflammatory properties .
The synthesis of 2,3-dihydrobenzo[b]oxepine has been achieved through various methods, showcasing its versatility in organic chemistry:
These methods highlight the compound's synthetic accessibility and the importance of catalytic strategies in organic synthesis.
The molecular structure of 2,3-dihydrobenzo[b]oxepine consists of a benzene ring fused to a seven-membered oxepine ring. Key features include:
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are commonly employed to elucidate its structure, confirming functional groups and molecular connectivity .
2,3-Dihydrobenzo[b]oxepine is involved in various chemical reactions that exploit its unique structural features:
These reactions are pivotal for synthesizing more complex molecules from 2,3-dihydrobenzo[b]oxepine.
The mechanism of action for 2,3-dihydrobenzo[b]oxepine is primarily linked to its biological activity. It has been studied for potential therapeutic effects:
Understanding these mechanisms is crucial for developing new pharmaceuticals based on this compound.
The physical and chemical properties of 2,3-dihydrobenzo[b]oxepine are essential for its application in research and industry:
These properties influence how the compound is handled in laboratory settings and its suitability for various applications.
The applications of 2,3-dihydrobenzo[b]oxepine are diverse:
2,3-Dihydrobenzo[b]oxepine belongs to the oxepine class of seven-membered oxygen-containing heterocycles. Its core structure consists of a partially saturated oxepine ring fused to a benzene ring at the [b] position, creating a benzannulated system with the molecular formula C₁₀H₁₀O [1] [7]. The "2,3-dihydro" designation specifies saturation at the C2-C3 bond, distinguishing it from fully unsaturated benzo[b]oxepines. Key structural features include:
Nomenclature follows IUPAC guidelines:
Table 1: Classification of Key Oxepine Derivatives
Compound Name | Saturation Level | Fusion Type | Key Structural Features |
---|---|---|---|
Oxepine | Fully unsaturated | None | 7-membered ring with 3 double bonds |
2,3-Dihydrobenzo[b]oxepine | Partially saturated | Benzo-fused | Dihydro at C2-C3; benzene fusion |
Dibenzo[b,f]oxepine | Variable | Dibenzo-fused | Two benzene rings fused at b and f |
Tetrahydrooxepine | Fully saturated | None | Flexible chair conformation |
The benzo[b]oxepine scaffold was first identified in natural products in the mid-20th century. Key milestones include:
The compound gained prominence as a synthetic intermediate for complex natural products and pharmaceuticals, bridging simple heterocycles and bioactive molecules [6] [9].
Table 2: Historical Milestones in 2,3-Dihydrobenzo[b]oxepine Chemistry
Time Period | Milestone | Significance |
---|---|---|
1950–1960 | Isolation of pacharin from Bauhinia species | First natural dibenzo[b,f]oxepine identified |
1970–1980 | Wittig-based synthesis of dihydro derivatives | Enabled scalable access to the core scaffold |
2000–2010 | Gold-catalyzed cyclizations | Facilitated stereoselective drug candidate synthesis |
2010–Present | Hybridization with triazoles/chalcones | Expanded antimicrobial and anticancer applications |
2,3-Dihydrobenzo[b]oxepine is a privileged scaffold in drug discovery due to its:
Table 3: Biological Activities of Key 2,3-Dihydrobenzo[b]oxepine Derivatives
Derivative Class | Biological Activity | Potency (Range) | Primary Target |
---|---|---|---|
Benzoxepinoisoxazolones (e.g., 4d) | Anti-mycobacterial | GI₅₀: 9.1 μg/mL (M. smegmatis) | Cell wall synthesis enzymes |
Benzoxepine-chalcone-triazoles | Antitubercular | MIC: 2.16–4.90 μM (M. tuberculosis) | CYP51 (1EA1) |
Allocolchicinoid benzoxepines | Antimitotic (anticancer) | IC₅₀: Low micromolar (HeLa, PANC-1) | Tubulin β-subunit |
Mono-/bis-benzo[b]oxepines | Estrogen receptor modulation | Sub-micromolar binding affinity | Estrogen receptor α/β |
In drug design, its rigid framework balances conformational constraint and metabolic stability, making it ideal for CNS agents and antimicrobials. Docking studies confirm stable interactions with biological targets, such as hydrogen bonding with CYP51 residues (Leu321, Tyr76) [5] [8]. The scaffold’s adaptability continues to drive innovation in treating drug-resistant infections and cancers [3] [5].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7